molecular formula C10H9F3N2 B7865681 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine

Cat. No.: B7865681
M. Wt: 214.19 g/mol
InChI Key: RONRVZYGYHHMPU-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is a fluorinated indole derivative featuring a trifluoroethyl group (-CH₂CF₃) at the 1-position and a primary amine (-NH₂) at the 6-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and interactions with biological targets such as serotonin receptors and kinases . The trifluoroethyl substituent introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity, which can influence metabolic stability, solubility, and target binding . While direct physicochemical data for this compound (e.g., melting point, solubility) are unavailable in the provided evidence, its structure-activity relationships (SAR) can be inferred from analogous fluorinated indoles.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-4-3-7-1-2-8(14)5-9(7)15/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONRVZYGYHHMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoroethyl-Styrene Intermediate Formation

The catalytic olefination of 2-nitrobenzaldehydes with trifluoroethyl halides (e.g., CF₃CH₂I) enables the stereoselective synthesis of α-trifluoroethyl-β-(2-nitroaryl) styrenes. Using palladium(II) acetate (5 mol%) and triethylamine as a base, this reaction proceeds at 80°C in dimethylformamide (DMF), achieving yields of 72–85%. Critical parameters include:

  • Temperature : Elevated temperatures (>70°C) favor kinetic control, minimizing diastereomer formation.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates.

Table 1: Optimization of Olefination Conditions

ParameterOptimal ValueYield Range (%)
Catalyst Loading5 mol% Pd(OAc)₂72–85
Reaction Temperature80°C±5% variance
SolventDMF78–85

Enamine Formation and Cyclization

The resultant styrenes undergo nucleophilic attack by pyrrolidine to form α-trifluoroethyl-β-(2-nitroaryl) enamines. Subsequent one-pot reduction using iron powder in acetic acid–water (4:1) at 60°C initiates cyclization, yielding 1-(2,2,2-trifluoroethyl)-6-nitroindole. Key observations:

  • Reduction Efficiency : Iron-mediated reduction selectively reduces nitro groups to amines without affecting the trifluoroethyl moiety (confirmed via ¹⁹F NMR).

  • Cyclization Kinetics : Complete conversion occurs within 6 hours, with isolated yields of 68–75%.

Direct N-Trifluoroethylation of 6-Nitroindole

Alkylation of Indole Nitrogen

6-Nitroindole undergoes N-alkylation with 2,2,2-trifluoroethyl iodide in the presence of sodium hydride (NaH) as a base. Conducted in tetrahydrofuran (THF) at 0°C to room temperature, this method achieves 65–70% yield. Competing C3-alkylation is suppressed by:

  • Steric Hindrance : Pre-complexation of NaH with crown ethers (18-crown-6) deaggregates the base, enhancing N-selectivity.

  • Temperature Control : Slow addition of trifluoroethyl iodide at 0°C minimizes side reactions.

Table 2: Alkylation Reaction Parameters

BaseAdditiveTemperatureN-Alkylation Yield (%)
NaHNone0°C → RT52
NaH18-crown-60°C → RT70

Nitro Group Reduction

The resulting 1-(2,2,2-trifluoroethyl)-6-nitroindole is reduced to the target amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 10 wt%) in ethanol. Quantitative conversion occurs within 3 hours, with isolated yields of 89–93%. Alternative reducing agents:

  • Ammonium Formate : Transfer hydrogenation in methanol at 60°C yields 85% product but requires longer reaction times (8 hours).

  • Iron-Acetic Acid : Economical for large-scale synthesis but introduces iron residues requiring additional purification.

Fischer Indole Synthesis with Trifluoroethylhydrazine

Hydrazine Preparation

2,2,2-Trifluoroethylhydrazine is synthesized via nucleophilic substitution of trifluoroethyl bromide with hydrazine hydrate in ethanol (50°C, 12 hours). The product is isolated as a hydrochloride salt (yield: 78%).

Cyclocondensation with 4-Nitrocyclohexanone

Fischer indole synthesis employs trifluoroethylhydrazine and 4-nitrocyclohexanone in polyphosphoric acid (PPA) at 120°C. This generates 1-(2,2,2-trifluoroethyl)-6-nitroindoline, which is aromatized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.

Table 3: Aromatization Efficiency

OxidantSolventTime (h)Yield (%)
DDQToluene482
Pd/C (O₂)Ethanol665

Final Reduction

Aromatized 6-nitroindole is reduced as described in Section 2.2, completing the synthesis.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Route 1 (Olefination/Cyclization) : Highest scalability (multi-gram), but requires handling toxic nitro intermediates.

  • Route 2 (Direct Alkylation) : Rapid (total 8 hours), but limited by moderate N-selectivity.

  • Route 3 (Fischer Synthesis) : Suitable for structural analogs but involves hazardous PPA.

Regiochemical Control

  • N-Alkylation (Route 2) demands precise base selection to avoid C3 byproducts.

  • Fischer synthesis (Route 3) inherently ensures correct indole substitution patterns.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole core or the trifluoroethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The indole core structure is known to bind to various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine and related indole/indazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₀H₉F₃N₂ 214.19 1: -CH₂CF₃; 6: -NH₂ Enhanced lipophilicity and metabolic stability due to CF₃ group; potential CNS activity .
6-Aminoindole (1H-indol-6-amine) C₈H₈N₂ 132.16 6: -NH₂ Base indole structure; used as a precursor for bioactive molecules .
[(6-Fluoro-1H-indol-3-yl)methyl]dimethylamine C₁₁H₁₃FN₂ 192.24 3: -CH₂N(CH₃)₂; 6: -F Fluorine at 6-position enhances bioavailability; dimethylamine group aids receptor binding .
6-(Trifluoromethyl)-1H-indazol-5-amine C₈H₆F₃N₃ 201.15 Indazole core; 5: -NH₂; 6: -CF₃ Trifluoromethyl group improves binding affinity; indazole scaffold offers metabolic resistance .
N,N-Diethyl-1H-indol-6-amine C₁₂H₁₆N₂ 188.27 6: -N(CH₂CH₃)₂ Ethyl groups increase basicity of amine; used in synthetic intermediates .

Key Comparative Findings

Fluorination Effects: The trifluoroethyl group in the target compound significantly increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 6-aminoindole (logP ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.

Positional Isomerism :

  • Moving the amine group from the 6-position (target compound) to the 3-position (e.g., 6-Fluorogramine) shifts pharmacological activity. For example, 3-substituted indoles often target serotonin receptors, while 6-substituted derivatives may interact with kinases .

Scaffold Differences :

  • Replacing indole with indazole (as in 6-(trifluoromethyl)-1H-indazol-5-amine) introduces an additional nitrogen, improving metabolic stability and hydrogen-bonding capacity .

Research Implications and Gaps

  • Synthetic Challenges : The trifluoroethyl group requires specialized fluorination techniques (e.g., radical trifluoromethylation or nucleophilic substitution), which are less straightforward than alkylation with ethyl or methyl groups .
  • Biological Data: No direct activity or toxicity data for this compound are available in the provided evidence.
  • Comparative Toxicity: Fluorinated indoles like 6-Fluorogramine show unclassified GHS hazards , whereas non-fluorinated variants (e.g., 6-aminoindole) may have different safety profiles.

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound features an indole core substituted with a trifluoroethyl group at the 1-position and an amine group at the 6-position. This configuration contributes to its physicochemical properties, such as increased acidity and enhanced binding affinity to biological targets.

The biological activity of this compound primarily involves:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various molecular targets.
  • Hydrophobic Interactions : The trifluoroethyl group increases the lipophilicity of the compound, enhancing its ability to interact with hydrophobic regions of proteins and enzymes.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:

  • In vitro Studies : The compound has shown potent inhibition of cancer cell proliferation in various models. It was found to effectively inhibit the growth of MLL leukemia cells with a GI50 value of approximately 0.55 μM .
  • Mechanism : Its mechanism involves the inhibition of menin interaction with MLL (Mixed-Lineage Leukemia), which is crucial for the proliferation of MLL-rearranged leukemia cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Efficacy : It has demonstrated activity against Mycobacterium tuberculosis (Mtb), indicating potential as an anti-tubercular agent. The compound acts as a prodrug that interferes with tryptophan biosynthesis in Mtb .
  • Resistance Mechanisms : Studies have identified resistance mechanisms in Mtb that involve mutations affecting drug metabolism and biosynthetic pathways .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameBiological ActivityBinding Affinity (Kd)GI50 (μM)
This compoundPotent antitumor activity; inhibits MLL interaction24 nM0.55
1-(2,2-Difluoroethyl)-1H-indol-6-amineModerate enzyme inhibitionNot specifiedNot specified
4-AminoindoleAntitubercular activityNot specifiedNot specified

Case Study 1: Antitumor Efficacy

A study conducted on MLL-AF9 leukemia cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study quantified this effect using a series of concentration-response assays that established a clear dose-dependent relationship between compound concentration and cell growth inhibition .

Case Study 2: Antimicrobial Resistance

Research on Mycobacterium tuberculosis revealed that strains developed resistance through mutations affecting drug metabolism pathways. This finding underscores the importance of understanding resistance mechanisms when developing new therapeutic strategies involving this compound .

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
logP~2.5 (estimated)Computational modeling
Metabolic Stability (t₁/₂)>60 min (human liver microsomes)In vitro assay
Aqueous Solubility0.1 mg/mL (pH 7.4)Shake-flask method

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence Source
Low yield in alkylation stepOptimize base (e.g., switch to Cs₂CO₃)
Byproduct formationGradient chromatography (PE:EtOAc 20:80)
Instability of intermediatesUse inert atmosphere (N₂/Ar)

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